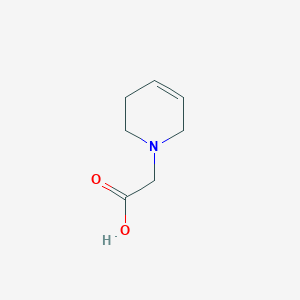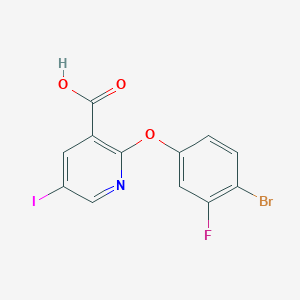
3-(7-hydroxy-1-oxo-1H-isoquinolin-2-yl)-4-methylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(7-hydroxy-1-oxo-1H-isoquinolin-2-yl)-4-methylbenzoic acid is a complex organic compound that features a unique structure combining an isoquinoline moiety with a benzoic acid derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-hydroxy-1-oxo-1H-isoquinolin-2-yl)-4-methylbenzoic acid typically involves multi-step organic reactions. One common approach is to start with the isoquinoline core, which can be synthesized through the Bischler-Napieralski reaction. This involves cyclization of a β-phenylethylamine derivative with a suitable acid chloride. The resulting isoquinoline is then functionalized to introduce the hydroxy and oxo groups.
The benzoic acid moiety can be introduced through a Friedel-Crafts acylation reaction, where a methyl-substituted benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The final step involves coupling the functionalized isoquinoline with the benzoic acid derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the development of greener synthesis methods to reduce the use of hazardous reagents and solvents.
Análisis De Reacciones Químicas
Types of Reactions
3-(7-hydroxy-1-oxo-1H-isoquinolin-2-yl)-4-methylbenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The oxo group can be reduced to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or other electrophiles/nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the oxo group would yield an alcohol.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new organic materials.
Biology: Potential use as a probe or ligand in biochemical assays due to its unique structural features.
Medicine: Investigation of its pharmacological properties, including potential anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 3-(7-hydroxy-1-oxo-1H-isoquinolin-2-yl)-4-methylbenzoic acid would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-(1-oxo-1H-isoquinolin-2-yl)acetamide: Another isoquinoline derivative with potential pharmaceutical applications.
4-methylbenzoic acid: A simpler benzoic acid derivative used in various chemical syntheses.
Uniqueness
3-(7-hydroxy-1-oxo-1H-isoquinolin-2-yl)-4-methylbenzoic acid is unique due to its combination of an isoquinoline core with a functionalized benzoic acid moiety
Propiedades
Fórmula molecular |
C17H13NO4 |
|---|---|
Peso molecular |
295.29 g/mol |
Nombre IUPAC |
3-(7-hydroxy-1-oxoisoquinolin-2-yl)-4-methylbenzoic acid |
InChI |
InChI=1S/C17H13NO4/c1-10-2-3-12(17(21)22)8-15(10)18-7-6-11-4-5-13(19)9-14(11)16(18)20/h2-9,19H,1H3,(H,21,22) |
Clave InChI |
YAUMUXWOUZDDEA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)O)N2C=CC3=C(C2=O)C=C(C=C3)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














